![molecular formula C16H14O6 B192507 2',4,4',6'-Tetrahydroxy-3-methoxychalcone CAS No. 52218-19-6](/img/structure/B192507.png)
2',4,4',6'-Tetrahydroxy-3-methoxychalcone
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Overview
Description
2',4,4',6'-Tetrahydroxy-3-methoxychalcone (THMC) is a naturally occurring chalcone that has gained significant attention in recent years due to its potential therapeutic applications. THMC is a flavonoid compound that is found in several plant species, including Glycyrrhiza glabra, Pueraria lobata, and Scutellaria baicalensis.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of 2',4,4',6'-Tetrahydroxy-3-methoxychalcone and its isomers has been a subject of research. For instance, Obara et al. (1978) synthesized 2',3',4,4',6'-pentahydroxychalcone, an aglycone of carthamin, and studied its isomerization into tetrahydroxyflavanone Obara, Onodera, Kurihara, & Yamamoto, 1978.
- Adams and Main (1991) described the synthesis of 2'-hydroxychalcone epoxides, including 2',4',4-trihydroxy-6'-methoxychalcone epoxide, showcasing the diverse synthetic pathways for chalcone derivatives Adams & Main, 1991.
Biological Activities and Potential Applications
- Ban et al. (2004) explored the effects of 2'-hydroxychalcone derivatives, including 2',4-dihydroxy-4'-methoxychalcone, on the inhibition of lipopolysaccharide-induced expression of inducible nitric oxide synthase and tumor necrosis factor-alpha in murine macrophage cell line RAW 264.7. This research highlights the potential anti-inflammatory and immunomodulatory applications of chalcone derivatives Ban et al., 2004.
- Matsjeh et al. (2017) synthesized 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone and tested their cytotoxicity against cervical, colon, and breast cancer cell lines, indicating potential anticancer applications Matsjeh, Swasono, Anwar, Solikhah, & Lestari, 2017.
Photochemical Properties
- The photochromic system of 2-hydroxy-4'-methoxychalcone, closely related to 2',4,4',6'-Tetrahydroxy-3-methoxychalcone, has been studied by Horiuchi et al. (2000) as a potential photon-mode erasable optical memory system with nondestructive readout ability Horiuchi, Shirase, Okutsu, Matsushima, & Hiratsuka, 2000.
properties
CAS RN |
52218-19-6 |
---|---|
Product Name |
2',4,4',6'-Tetrahydroxy-3-methoxychalcone |
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O6/c1-22-15-6-9(2-4-11(15)18)3-5-12(19)16-13(20)7-10(17)8-14(16)21/h2-8,17-18,20-21H,1H3 |
InChI Key |
WQWVIIRCVOZVPN-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O |
Other CAS RN |
52218-19-6 |
synonyms |
3-(4-Hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)-2-propen-1-one; 2',4,4',6'-Tetrahydroxy-3-methoxychalcone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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